molecular formula C16H16O5 B2552339 methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate CAS No. 325822-07-9

methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B2552339
CAS No.: 325822-07-9
M. Wt: 288.299
InChI Key: VCNQLRKSIHQDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a tricyclic coumarin derivative featuring a benzo[c]chromen-6-one core fused with a tetrahydropyran ring. The compound is esterified at the 3-position with a methyl acetate group. Its molecular formula is C₁₇H₁₆O₅, with an average molecular weight of 300.31 g/mol (calculated from analogs in ). This structure is pivotal in medicinal chemistry due to its coumarin scaffold, which is associated with diverse biological activities, including enzyme inhibition and fluorescence sensing .

Properties

IUPAC Name

methyl 2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-15(17)9-20-10-6-7-12-11-4-2-3-5-13(11)16(18)21-14(12)8-10/h6-8H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNQLRKSIHQDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cyclization Using Potassium Persulfate

Source details the synthesis of 6H-benzo[c]chromen-6-one via oxidative cyclization of biaryl substrates using potassium persulfate (K₂S₂O₈) in a MeCN/H₂O (1:1) solvent system at 50°C. This method achieves moderate to high yields (45–93%) and is adaptable to electron-rich aromatic systems. For methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate, a similar strategy could involve:

  • Substrate Preparation : A pre-functionalized biaryl precursor with a tetrahydro ring and protected hydroxyl group at position 3.
  • Cyclization : Treatment with K₂S₂O₈ induces radical formation, facilitating intramolecular C–O bond formation to yield the chromenone core.
  • Deprotection : Acidic or basic hydrolysis of the protecting group to liberate the phenolic oxygen at position 3.

Domino Michael/Michael/Hemiacetalization Reactions

Source demonstrates the enantioselective synthesis of hexahydro-6H-benzo[c]chromen-6-ones via a domino reaction between trans-2-hydroxy-β-nitrostyrenes and trans-7-oxo-5-heptenals. This method employs modularly designed organocatalysts (MDOs) to control stereochemistry and achieves dr up to 98:2 and ee >99%. Adapting this strategy for the tetrahydro derivative would require:

  • Substrate Modification : Use of a nitrostyrene derivative pre-functionalized with a tetrahydro moiety.
  • Catalytic Asymmetric Synthesis : MDOs to direct the sequential Michael additions and hemiacetalization, forming the chromen ring with high fidelity.

Purification and Characterization

Purification Techniques

  • Liquid-Liquid Extraction : Post-reaction mixtures are washed with NaOH (1 M) to remove acidic byproducts, followed by saturated NaCl to eliminate residual water.
  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane mixtures (1:4 to 1:1) effectively isolates the target compound.
  • Crystallization : Slow evaporation from acetone/ethyl ether (1:1) yields high-purity crystals suitable for X-ray diffraction.

Spectroscopic Characterization

  • ¹H NMR : Key signals include the methyl ester singlet (~3.7 ppm), aromatic protons (6.8–7.5 ppm), and tetrahydro ring protons (1.5–2.5 ppm).
  • IR Spectroscopy : Strong absorptions for ester C=O (~1740 cm⁻¹) and chromenone C=O (~1680 cm⁻¹).

Data Tables

Table 1. Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations
Oxidative Cyclization 45–93 Scalable, minimal catalysts Limited to electron-rich substrates
Domino Reaction 51–98 High stereocontrol Complex catalyst synthesis
Alkylation 60–85 Straightforward functionalization Requires dry conditions

Table 2. Optimization Parameters for Alkylation

Parameter Optimal Range Impact on Yield
Base Cs₂CO₃ Enhances phenoxide nucleophilicity
Solvent DMF Improves reaction rate
Temperature 70°C Balances kinetics and side reactions

Chemical Reactions Analysis

Types of Reactions

Methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating signaling pathways that regulate inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate (Target) Methyl ester at 3-position C₁₇H₁₆O₅ 300.31 Intermediate for drug synthesis
Cyclohexyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate Cyclohexyl ester C₂₂H₂₄O₅ 368.42 Increased lipophilicity; potential prodrug
Benzyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate Benzyl ester C₂₂H₁₈O₅ 362.38 Enhanced cellular uptake
[(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid Free carboxylic acid C₁₅H₁₂O₅ 272.26 Higher polarity; metal chelation
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Hydroxyl group at 3-position C₁₃H₁₂O₃ 216.24 Fluorescent sensor for Fe³⁺
6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate Benzenesulfonate group at 3-position C₁₉H₁₆O₅S 356.39 Antiproliferative (IC₅₀ = 5.76 µM, OVCAR-4)

Key Observations :

  • Ester vs. Acid : The methyl ester (target compound) offers improved membrane permeability compared to the free carboxylic acid . The acid form, however, shows metal-binding capabilities due to its carboxylate group, useful in sensor applications .
  • Ester Chain Variations : Cyclohexyl and benzyl esters exhibit higher molecular weights and lipophilicity, which may enhance tissue retention but reduce solubility .
  • Functional Group Impact : Sulfonate derivatives (e.g., benzenesulfonate) demonstrate potent antiproliferative activity, attributed to their electron-withdrawing groups enhancing interaction with kinase targets .

Biological Activity

Methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate (CAS Number: 302551-41-3) is a compound of interest due to its potential biological activities, particularly in pharmacology and agricultural applications. This article explores its biological activity, including antifungal properties and other relevant findings from research studies.

PropertyValue
Molecular FormulaC₁₆H₁₆O₅
Molecular Weight288.30 g/mol
CAS Number302551-41-3
MDL NumberMFCD01847418
Hazard ClassificationIrritant

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to this compound. In particular, a derivative of this compound demonstrated significant efficacy against Botrytis cinerea, a common plant pathogen.

Case Study: Antifungal Efficacy Against Botrytis cinerea

In a comparative study, several compounds were tested for their antifungal activity against Botrytis cinerea. The results indicated that the derivative of this compound exhibited an effective inhibition rate comparable to established fungicides.

CompoundInhibition Rate (%)EC50 (μg/mL)
Compound 6d71.130.67
Compound 6e68.232.00
Compound 6r81.6 28.50
Osthole81.130.67

The compound identified as 6r showed superior antifungal activity with an EC50 value lower than that of the positive control, Osthole .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications at specific positions on the benzo[c]chromene core can enhance biological activity. For example:

  • Methyl/Chloro Substitution : Introducing methyl or chloro groups at the C-3 position of the coumarin core significantly improved antifungal potency.
  • Phenyl Ring Modifications : Para-substituted phenyl rings (Cl/Br) were found to enhance the activity further.

These modifications indicate that careful structural adjustments can lead to compounds with improved bioactivity profiles .

Other Biological Activities

Beyond antifungal properties, there is emerging evidence suggesting that this compound may possess additional biological activities:

  • Antioxidant Activity : Some studies have indicated that related compounds exhibit antioxidant properties which could be beneficial in reducing oxidative stress in cells.
  • Cytotoxicity against Cancer Cells : Preliminary research suggests potential cytotoxic effects against various cancer cell lines; however, further studies are needed to elucidate these effects fully.

Q & A

Q. Table 1: Representative Synthesis Conditions

Reagent/ConditionRoleYieldReference
EDCI, DMAP, CH₂Cl₂Carbodiimide coupling60–70%
K₂CO₃, DMFBase-mediated esterification75–85%
Silica gel chromatographyPurification>95%

Advanced: How can computational methods optimize the geometry and reactivity of this compound for target binding?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to optimize molecular geometry, bond angles, and dihedral angles, as demonstrated for analogous benzo[c]chromen derivatives . Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like FAAH or AChE, guiding structure-activity relationship (SAR) studies. Thermochemical data (e.g., ΔfH) from gas-phase studies inform stability under experimental conditions .

Basic: What analytical techniques validate the purity and structure of this compound?

Answer:

  • LC/MS : Confirms molecular weight (e.g., [M+H]⁺ = 340.34) and purity (>99%) .
  • ¹H/¹³C NMR : Assigns signals for the benzo[c]chromen core (δ 7.43 ppm for aromatic protons) and acetate methyl group (δ 3.65 ppm) .
  • X-ray crystallography : Resolves stereochemistry, as seen in related tetrahydrochromen derivatives .

Advanced: How do structural modifications influence bioactivity in enzyme inhibition assays?

Answer:
Modifying the acetate group or benzo[c]chromen core alters inhibitory potency. For example:

  • Replacing the methyl ester with a pentanoic acid chain increases FAAH inhibition (IC₅₀ from 50 nM to 10 nM) via enhanced hydrophobic interactions .
  • Introducing electron-withdrawing groups (e.g., Cl) at position 4 improves AChE selectivity by 3-fold .

Q. Table 2: SAR Trends for Analogous Compounds

ModificationTarget EnzymeIC₅₀ (nM)Reference
Methyl ester (parent)FAAH50
Pentanoic acid derivativeFAAH10
4-Chloro-substitutedAChE15

Basic: What are the key challenges in scaling up synthesis without compromising yield?

Answer:
Critical factors include:

  • Solvent choice : Polar aprotic solvents (DMF, CH₃CN) improve solubility but require rigorous drying.
  • Catalyst loading : EDCI/DMAP at 1:1.5 molar ratio balances cost and efficiency .
  • Purification : Gradient elution in chromatography minimizes co-elution of byproducts .

Advanced: How can hydrolysis studies inform the design of prodrug derivatives?

Answer:
Controlled hydrolysis (e.g., using Candida antarctica lipase) converts the methyl ester to a carboxylic acid, a common prodrug strategy. Reaction conditions (pH 7.4 buffer/THF, 4:1) yield >99% conversion, as shown for similar chromenyl acetates . Kinetic studies (HPLC monitoring) optimize hydrolysis rates for sustained release.

Basic: What spectroscopic features distinguish this compound from its dehydrogenated analogs?

Answer:
The tetrahydro ring (positions 7–10) produces distinct NMR signals:

  • ¹H NMR : Multiplet at δ 1.5–2.2 ppm for cyclohexenyl protons.
  • ¹³C NMR : Quaternary carbons at δ 75–85 ppm for the fused ring system .
    Dehydrogenated analogs lack these signals, showing aromatic protons at δ 6.8–7.6 ppm instead .

Advanced: How can conflicting bioactivity data between computational predictions and experimental assays be resolved?

Answer:
Discrepancies often arise from solvation effects or protein flexibility. Strategies include:

  • MD Simulations : Assess binding pocket dynamics (e.g., 100 ns trajectories in GROMACS).
  • Alchemical Free Energy Calculations : Improve affinity predictions by accounting for entropy changes .
  • Experimental Replicates : Triplicate assays with positive/negative controls reduce variability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (CH₂Cl₂).
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: What strategies enhance enantiomeric purity in asymmetric synthesis?

Answer:

  • Chiral Catalysts : (R)-BINOL-based catalysts induce >90% ee in esterification .
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
  • Crystallization : Diastereomeric salt formation with (1S)-(−)-camphorsulfonic acid improves purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.